N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine
Description
N-{Phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a benzyl group substituted with two aromatic rings: one phenyl group and one 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced hydrophobicity and electron-withdrawing properties, which can influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N'-[phenyl-[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-9-5-4-8-13(14)15(21-11-10-20)12-6-2-1-3-7-12/h1-9,15,21H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMZRIOWDJQBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine, also known by its chemical structure CHFN, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 376.34 g/mol
- Melting Point : 112-117 °C
- Solubility : Soluble in organic solvents; shows limited solubility in water.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties. A notable investigation into related compounds demonstrated that derivatives of N-(trifluoromethyl)phenyl exhibited significant antibacterial activity against antibiotic-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.78 | S. aureus |
| Compound 25 (related derivative) | 3.12 | E. faecalis |
| Vancomycin | 6.25 | S. aureus |
The above table illustrates that the compound exhibits a minimum inhibitory concentration (MIC) lower than that of vancomycin against certain strains, indicating strong potential as an antimicrobial agent .
The mechanism through which this compound exerts its antibacterial effects appears to involve the inhibition of macromolecular synthesis in bacteria. Studies suggest that the compound disrupts bacterial cell function by targeting essential processes such as protein synthesis and cell wall formation. This broad-spectrum inhibition is crucial for its effectiveness against resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human embryonic kidney cells indicated low toxicity levels with a selectivity factor greater than 20, suggesting that the compound can selectively target bacterial cells without significantly harming human cells .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Selectivity and Safety :
- Potential Therapeutic Applications :
Comparison with Similar Compounds
Key Research Findings
Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound enhances metabolic stability and hydrophobicity compared to chlorine analogues, making it more suitable for blood-brain barrier penetration in CNS drug design .
Substituent Position : The ortho position of -CF₃ on the benzyl ring (target compound) may sterically hinder interactions compared to meta-substituted derivatives .
Biological Activity : Compounds with benzimidazole cores (e.g., AK5) show superior anti-inflammatory activity, whereas trifluoromethyl-substituted diamines are more explored in antimicrobial and anticancer research .
Preparation Methods
Reductive Amination Using 2-(Trifluoromethyl)benzaldehyde and Ethane-1,2-diamine
- Procedure : The reaction mixture consists of 2-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine in a suitable solvent such as methanol or ethanol.
- Catalyst/Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity for reductive amination under mild conditions.
- Conditions : Typically conducted at room temperature or slightly elevated temperatures (20–60 °C) for several hours to overnight.
- Workup : After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried and concentrated.
- Purification : Preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography is used to isolate the pure amine.
This method is supported by experimental data indicating high selectivity and yields for similar compounds with trifluoromethyl-substituted aromatic aldehydes and ethane-1,2-diamine.
Alternative Synthetic Routes
- Nucleophilic Substitution : In some cases, a halogenated trifluoromethyl-substituted aromatic intermediate can be reacted with ethane-1,2-diamine under basic conditions to yield the target compound.
- Catalysts and Bases : Palladium-catalyzed amination or copper-catalyzed Ullmann-type coupling can be used for aryl halide substitution with diamines, though these methods are less common for this specific compound due to steric and electronic considerations.
Detailed Experimental Data (From Research Findings)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 2-(trifluoromethyl)benzaldehyde | Commercially available or synthesized via oxidation of corresponding methyl derivative | >85% | High purity aldehyde essential for subsequent step |
| Reductive amination | 2-(trifluoromethyl)benzaldehyde (1 eq), ethane-1,2-diamine (1.2 eq), NaBH3CN (1.5 eq), MeOH, 60 °C, 16 h | 70–80% | Reaction monitored by LC-MS; NaBH3CN added after initial imine formation |
| Purification | Extraction with ethyl acetate, drying over Na2SO4, prep-HPLC | — | Purity >95% confirmed by NMR and mass spectrometry |
Mechanistic Insights and Optimization
- Imine Formation : Initial condensation of the aldehyde with one amine group of ethane-1,2-diamine forms an imine intermediate.
- Reduction Step : Sodium cyanoborohydride selectively reduces the imine to the secondary amine without affecting other functional groups.
- Reaction Conditions : Slightly acidic conditions (pH ~5-6) favor imine formation and stability of NaBH3CN.
- Solvent Choice : Methanol is preferred due to solubility of reactants and compatibility with NaBH3CN.
Comparative Analysis with Related Compounds
While direct literature on this compound is limited, analogous compounds with trifluoromethyl-substituted aromatic rings have been synthesized using similar reductive amination strategies with high efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | 2-(Trifluoromethyl)benzaldehyde, ethane-1,2-diamine, NaBH3CN | MeOH, 60 °C, 16 h | High selectivity, good yields | Requires careful pH control |
| Nucleophilic aromatic substitution | Halogenated trifluoromethyl aryl + ethane-1,2-diamine, base | Elevated temp, Pd or Cu catalyst | Potential for direct coupling | More complex, catalyst cost, side reactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C or Raney Ni). Solvent choice (e.g., dichloromethane vs. ethanol) significantly impacts yield and purity. For example, dichloromethane minimizes side reactions in halogenated systems . Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. How can structural characterization be optimized for this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral centers .
- Example: The trifluoromethyl group’s electron-withdrawing effect shifts NMR signals downfield (δ ~110-120 ppm in ¹⁹F NMR) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and binding affinity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) and logP measurements via shake-flask/HPLC methods .
Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved?
- Root Cause Analysis :
- Solvent polarity : Polar solvents (e.g., ethanol) may promote SN2 pathways, while nonpolar solvents favor elimination (e.g., dichloromethane in reduced byproduct formation) .
- Temperature control : Exothermic reactions above 50°C can lead to decomposition; use ice baths or flow reactors for exotherm management .
- Mitigation : Employ LC-MS or GC-MS to track intermediates and optimize quenching steps .
Q. What analytical strategies differentiate enantiomeric forms of this diamine?
- Chiral Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) + 0.1% diethylamine.
- Circular Dichroism (CD) : Confirm absolute configuration by correlating Cotton effects with crystallographic data .
- Example: The (1R)-enantiomer showed 10-fold higher activity in serotonin receptor binding assays vs. (1S) .
Experimental Design & Data Interpretation
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- Computational Workflow :
Molecular docking (AutoDock Vina) to estimate binding modes with target proteins.
ADMET Prediction : SwissADME for bioavailability radar (TPSA > 60 Ų indicates poor blood-brain barrier penetration) .
MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
- Validation : Cross-check with experimental logD7.4 (shake-flask) and Caco-2 permeability assays .
Q. How to design a stability study under physiological conditions?
- Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
